

# Application Notes and Protocols for Non-Cyanide Tin-Zinc Alloy Electroplating

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## Compound of Interest

Compound Name: Tin-ZINC

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This document provides detailed application notes and protocols for the electrodeposition of **tin-zinc** alloys from a non-cyanide alkaline bath. This process offers an environmentally safer alternative to traditional cyanide-based plating solutions and produces coatings with excellent corrosion resistance, making them suitable for various high-performance applications.

## Introduction

**Tin-zinc** alloy coatings are recognized as a viable replacement for toxic cadmium coatings, offering a unique combination of barrier protection from tin and sacrificial protection from zinc. [1] The alloy, typically in the range of 75-80% tin and 20-25% zinc, provides superior corrosion resistance, particularly in preventing the formation of voluminous white corrosion products often seen with pure zinc coatings.[1][2] The development of stable, non-cyanide alkaline electrolytes has overcome many of the operational difficulties associated with older cyanide-based systems, making **tin-zinc** plating more accessible and environmentally friendly.[2]

## Bath Composition and Operating Parameters

A stable and efficient non-cyanide alkaline **tin-zinc** electroplating bath can be formulated using potassium stannate and potassium zincate. The bath also contains potassium hydroxide to maintain alkalinity, a complexing/stabilizing agent to allow for the co-deposition of tin and zinc, and proprietary grain refiners or brighteners to enhance the deposit's properties.[2]

Table 1: Non-Cyanide Alkaline **Tin-Zinc** Bath Composition

Component	Concentration Range	Optimal Concentration
Tin (as Potassium Stannate)	30 - 50 g/L	40 g/L
Zinc (as Potassium Zincate)	5 - 15 g/L	10 g/L
Free Potassium Hydroxide	35 - 50 g/L	45 g/L
Complexing/Stabilizing Agent	Proprietary	As per supplier
Grain Refiner/Brightener	Proprietary	As per supplier

Table 2: Operating Parameters for Non-Cyanide **Tin-Zinc** Plating

Parameter	Range	Optimal
Cathode Current Density	1.0 - 4.0 A/dm <sup>2</sup>	2.0 A/dm <sup>2</sup>
Anode Current Density	0.7 - 1.5 A/dm <sup>2</sup>	1.0 A/dm <sup>2</sup>
Temperature	60 - 70 °C	65 °C
Agitation	Mild mechanical or cathode rod	Recommended
Anodes	Cast Alloy (75% Sn / 25% Zn)	Recommended
Filtration	Continuous	Recommended

Note: The concentrations of tin and zinc in the solution directly affect the composition of the deposited alloy. An increase in the concentration of either metal will result in a higher percentage of that metal in the coating.[2] The free potassium hydroxide level is crucial for bath stability and should be maintained above 35 g/L to prevent the precipitation of zinc.[2]

## Properties of Tin-Zinc Alloy Coatings

Coatings produced from non-cyanide alkaline baths are fine-grained, compact, and semi-bright.[2] They offer excellent ductility, allowing for post-plating deformation without compromising the

coating's integrity.[2] The primary advantage of **tin-zinc** alloys is their exceptional corrosion resistance.

Table 3: Corrosion Resistance of **Tin-Zinc** Alloy Coatings (ASTM B117 Salt Spray Test)

Coating Composition	Passivation	Thickness (µm)	Time to White Rust (hours)	Time to Red Rust (hours)
75-80% Sn, 20-25% Zn	Unpassivated	8	> 200	> 1000
75-80% Sn, 20-25% Zn	Chromated	8	> 500	> 1500
Pure Zinc	Chromated	8	~96 - 175	Varies

Data is compiled from various sources and represents typical performance. Actual results may vary based on substrate, pre-treatment, and specific process parameters.

## Experimental Protocols

### Substrate Preparation

Proper substrate preparation is critical for achieving good adhesion and a high-quality coating.

- **Alkaline Cleaning:** Immerse the substrate in an alkaline soak cleaner at 60-80°C for 5-10 minutes to remove oils and grease.
- **Rinsing:** Thoroughly rinse the substrate with deionized water.
- **Electrocleaning:** Use an electrolytic cleaner to remove any remaining organic films. This can be done anodically or cathodically depending on the substrate material.
- **Rinsing:** Rinse thoroughly with deionized water.
- **Acid Activation (Pickling):** Immerse the substrate in a suitable acid (e.g., 5-10% hydrochloric or sulfuric acid) to remove oxides and scale.
- **Rinsing:** Rinse thoroughly with deionized water.

## Electroplating Protocol

- Prepare the plating bath according to the formulation in Table 1 in a suitable tank, preferably with continuous filtration.
- Heat the bath to the optimal operating temperature of 65°C.
- If using cast alloy anodes, ensure they are properly "filmed" according to the supplier's instructions to prevent the formation of stannous tin (Sn(II)) in the bath.[\[2\]](#)
- Immerse the prepared substrate into the plating bath.
- Apply the desired cathodic current density (e.g., 2.0 A/dm<sup>2</sup>) for a duration calculated to achieve the target coating thickness.
- After plating, remove the substrate and rinse it thoroughly with deionized water.
- Optional: Apply a passivation treatment (e.g., chromate or trivalent chromium) to further enhance corrosion resistance.
- Final rinse with deionized water and dry.

## Bath Analysis Protocol

Regular analysis of the plating bath is essential for maintaining consistent results. Daily analysis of zinc and free caustic, and weekly analysis of tin is recommended.[\[2\]](#)

### 4.3.1. Determination of Free Potassium Hydroxide (KOH)

- Pipette a 5 mL sample of the plating bath into a 250 mL Erlenmeyer flask.
- Add 50 mL of deionized water.
- Add 10 mL of 10% Sodium Cyanide solution to complex the tin and zinc.
- Add a few drops of a suitable indicator (e.g., Sulfo-Orange).
- Titrate with a standardized 1.0 N solution of hydrochloric acid (HCl) until the endpoint is reached (color change from orange to yellow at pH 11.5).

- Calculation: Free KOH (g/L) = (mL of HCl used) x (Normality of HCl) x 11.22

#### 4.3.2. Determination of Zinc (Zn)

- Use the same sample from the free KOH titration.
- Add 15 mL of a pH 5 buffer solution.
- Add a few drops of Xylenol Orange indicator.
- Titrate with a standardized 0.1 M EDTA solution until the color changes from pink to yellow.
- Calculation: Zinc (g/L) = (mL of EDTA used) x (Molarity of EDTA) x 13.08

#### 4.3.3. Determination of Tin (Sn)

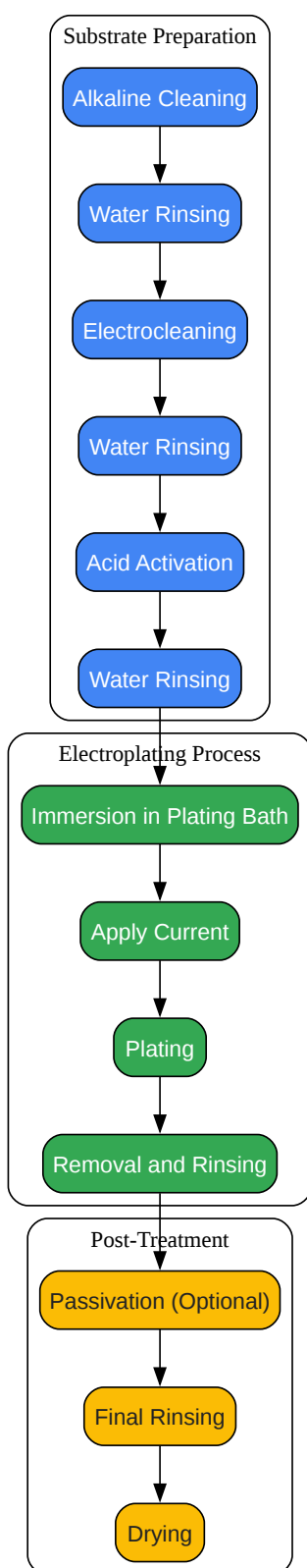
- Pipette a 5 mL sample of the plating bath into a 500 mL Erlenmeyer flask.
- Add 100 mL of concentrated hydrochloric acid and 150 mL of deionized water.
- Add approximately 2 grams of iron powder.
- Boil the solution gently for 20-30 minutes to reduce all tin to the stannous ( $\text{Sn}^{2+}$ ) state.
- Cool the solution rapidly to room temperature while maintaining an inert atmosphere (e.g., by adding a piece of marble or using a  $\text{CO}_2$  blanket) to prevent re-oxidation of the tin.
- Add a few drops of starch indicator solution.
- Immediately titrate with a standardized 0.1 N iodine solution until a persistent blue color is obtained.
- Calculation: Tin (g/L) = (mL of Iodine solution used) x (Normality of Iodine) x 11.87

## Hull Cell Testing Protocol

The Hull cell is a valuable tool for evaluating the condition of the plating bath and the effects of additives.[3]

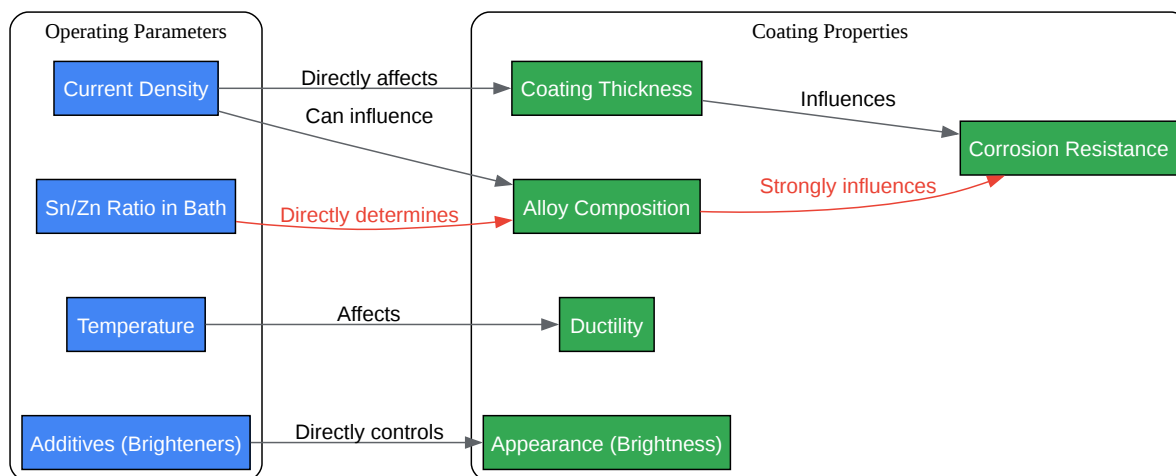
- Fill a 267 mL Hull cell with a sample of the plating bath.
- Heat the bath to the operating temperature.
- Place a clean, polished steel or brass Hull cell panel in the cathode position.
- Place a **tin-zinc** alloy anode in the anode position.
- Apply a current of 2 amps for 5 minutes.
- Remove the panel, rinse, and dry.
- Examine the panel for brightness, coverage, and any defects across the current density range.

## Visualizations



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Caption: Experimental workflow for non-cyanide **tin-zinc** alloy electroplating.



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Caption: Relationship between plating parameters and coating properties.

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## References

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